

An In-depth Technical Guide to Budesonide: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Bidenoside C*

Cat. No.: *B12373591*

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Disclaimer: Initial searches for "**Bidenoside C**" did not yield relevant scientific information, suggesting a possible typographical error. This guide focuses on Budesonide, a structurally related and well-documented pharmaceutical compound.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of Budesonide. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this potent glucocorticoid.

Chemical Structure and Properties

Budesonide is a synthetic corticosteroid with a high glucocorticoid activity and a weak mineralocorticoid effect.^[1] It is a non-halogenated glucocorticoid characterized by a 16 α ,17 α -acetal with butyraldehyde.^[2]

Table 1: Chemical Identifiers and Properties of Budesonide

Property	Value	Reference
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icosa-14,17-dien-16-one	[1]
Molecular Formula	C ₂₅ H ₃₄ O ₆	[1]
Molecular Weight	430.5 g/mol	[1]
CAS Number	51333-22-3	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	221-232°C (decomposes)	[2]
Solubility	Practically insoluble in water, freely soluble in methylene chloride, sparingly soluble in ethanol.	[2]
LogP (Octanol/Water)	~2.5	[1]

Synthesis and Characterization

The synthesis of Budesonide typically involves the reaction of 16 α -hydroxyprednisolone with butyraldehyde in the presence of an acid catalyst.[2] The ratio of the two resulting epimers (22R and 22S) can be controlled by the choice of catalyst and reaction conditions.[2]

A common method for the synthesis of Budesonide involves the following steps:

- Reaction: 16 α -hydroxyprednisolone is reacted with butyraldehyde in a suitable solvent, such as dioxane or acetonitrile, in the presence of an acid catalyst like perchloric acid or p-toluenesulfonic acid.[2]

- **Quenching:** The reaction is quenched by the addition of water.
- **Extraction and Neutralization:** The product is extracted with an organic solvent, and the organic phase is washed and neutralized.
- **Crystallization and Purification:** The crude Budesonide is purified by crystallization from a suitable solvent system, such as methanol/water or ethyl acetate/methanol, to yield the final product with the desired epimer ratio.[4]

The characterization of Budesonide and its impurities is crucial for quality control. Common analytical techniques include:

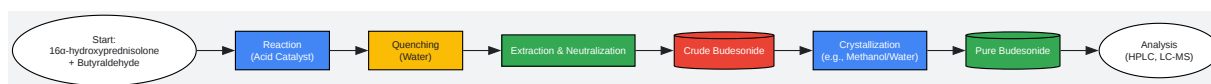
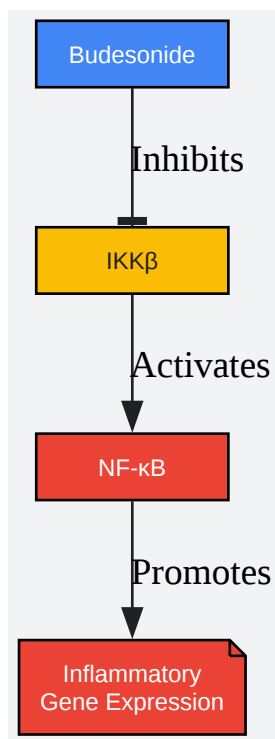
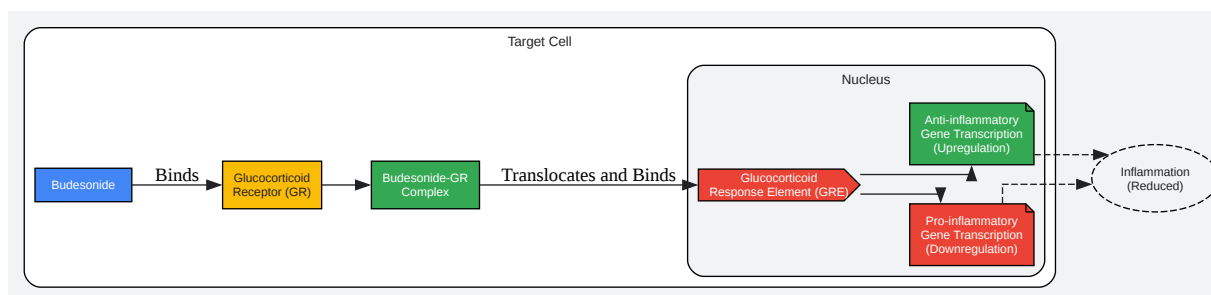
- **High-Performance Liquid Chromatography (HPLC):** Used for the separation and quantification of Budesonide and its epimers.[5]
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** Employed for the identification and characterization of Budesonide and its degradation products.[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed structural information.
- **X-ray Diffraction (XRD):** Used to determine the polymorphic form of the drug substance.

Pharmacology and Mechanism of Action

Budesonide is a potent anti-inflammatory agent that acts as a glucocorticoid receptor (GR) agonist.[4] Its mechanism of action involves several key steps:

- **Receptor Binding:** Budesonide binds with high affinity to the glucocorticoid receptors in the cytoplasm of target cells.[7]
- **Nuclear Translocation:** The Budesonide-GR complex then translocates into the nucleus.[8]
- **Gene Transcription Modulation:** In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[8] This results in the inhibition of the synthesis of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[3]

The following diagram illustrates the primary mechanism of action of Budesonide at the cellular level.



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